molecular formula C6H5F3N2 B112110 3-Amino-4-(trifluoromethyl)pyridine CAS No. 175204-80-5

3-Amino-4-(trifluoromethyl)pyridine

Cat. No.: B112110
CAS No.: 175204-80-5
M. Wt: 162.11 g/mol
InChI Key: DROFUWWORPKKSI-UHFFFAOYSA-N
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Description

3-Amino-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H5F3N2. It is a pyridine derivative characterized by the presence of an amino group at the third position and a trifluoromethyl group at the fourth position on the pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

3-Amino-4-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The mode of action of this compound involves its interaction with organoboron reagents in the SM coupling . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the SM coupling reaction . This reaction is a key process in the synthesis of various agrochemical and pharmaceutical compounds . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in this compound contribute to its biological activities .

Pharmacokinetics

It is known that the compound should be stored under inert gas at room temperature

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is used in the synthesis of various agrochemical and pharmaceutical compounds . The biological activities of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of inert gas . These factors can affect the stability and efficacy of the compound. For example, it is recommended to store the compound under inert gas at room temperature to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group onto a pyridine ring followed by the introduction of the amino group. One common method involves the trifluoromethylation of 4-iodopyridine, followed by amination. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-Amino-3-(trifluoromethyl)pyridine
  • 2-Amino-5-(trifluoromethyl)pyridine
  • 3-Amino-5-(trifluoromethyl)pyridine

Comparison: 3-Amino-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the amino and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to its isomers, this compound often exhibits different chemical behaviors and biological activities, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

4-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-3-5(4)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROFUWWORPKKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371046
Record name 3-Amino-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-80-5
Record name 3-Amino-4-trifluoromethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-(trifluoromethyl)pyridine
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